1-(4-Fluorophenyl)butan-1-amine
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Overview
Description
1-(4-Fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14FN It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)butan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)butan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-fluorophenyl)butan-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 1-(4-fluorophenyl)butan-1-one yields this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(4-fluorophenyl)butan-1-one.
Reduction: this compound.
Substitution: Derivatives with different functional groups depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)butan-1-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study .
Comparison with Similar Compounds
1-(4-Fluorophenyl)butan-2-amine: Similar structure but with the amine group on the second carbon.
1-(4-Fluorophenyl)butan-1-one: The ketone analog of 1-(4-Fluorophenyl)butan-1-amine.
1-(4-Fluorophenyl)butan-2-one: Another ketone analog with the carbonyl group on the second carbon.
Uniqueness: this compound is unique due to its specific placement of the amine group, which influences its reactivity and interaction with biological targets. This distinct structure allows for unique applications and properties compared to its analogs .
Properties
IUPAC Name |
1-(4-fluorophenyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQUQHBBALXDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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